
2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic organic compound that features a furan ring substituted with a carboxamide group, a trifluoromethyl phenoxy group, and an alkyne chain
Preparation Methods
The synthesis of 2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. One common synthetic route includes:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the furan ring with an amine derivative in the presence of coupling agents.
Attachment of the trifluoromethyl phenoxy group: This can be done via nucleophilic substitution reactions, where the phenoxy group is introduced using trifluoromethyl phenol and appropriate leaving groups.
Addition of the alkyne chain: The final step involves the coupling of the alkyne chain to the furan ring, which can be achieved through Sonogashira coupling or other alkyne addition reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the alkyne or other functional groups.
Substitution: The trifluoromethyl phenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Coupling Reactions: The alkyne chain allows for various coupling reactions, such as Sonogashira coupling, to introduce additional functional groups or extend the carbon chain.
Common reagents and conditions used in these reactions include organic solvents, catalysts like palladium or copper, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted and functionalized derivatives.
Scientific Research Applications
2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide has several scientific research applications:
Biology: Its unique structural features make it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties are of interest for drug development, particularly in the design of new therapeutic agents with improved efficacy and safety profiles.
Industry: In industrial applications, the compound can be used in the development of advanced materials, such as polymers or coatings, that benefit from its chemical stability and functional versatility.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to its target, modulating its activity through various pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Compared to other similar compounds, 2,5-dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)furan-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
This compound derivatives: These compounds may have variations in the substituents on the furan ring or the alkyne chain, leading to different reactivity and applications.
Trifluoromethyl phenoxy compounds: These compounds share the trifluoromethyl phenoxy group but differ in the rest of the molecular structure, affecting their overall properties and uses.
Furan carboxamides:
The uniqueness of this compound lies in its ability to combine these functional groups into a single molecule, offering a versatile platform for further chemical modifications and applications.
Properties
IUPAC Name |
2,5-dimethyl-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO3/c1-12-10-16(13(2)25-12)17(23)22-8-3-4-9-24-15-7-5-6-14(11-15)18(19,20)21/h5-7,10-11H,8-9H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOABOGAMXPKOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
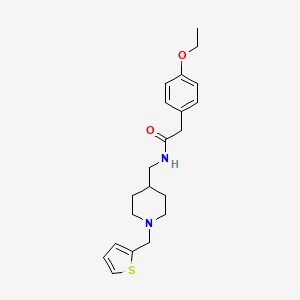

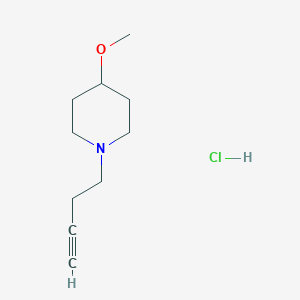
![5-(2-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2987107.png)
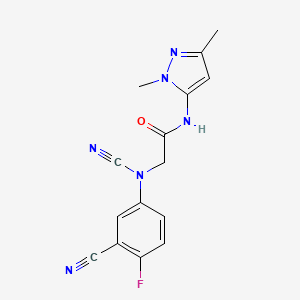
![3-(2-fluorophenyl)-2-((pyridin-2-ylmethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2987110.png)
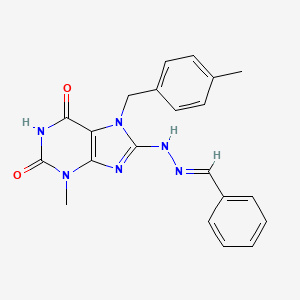
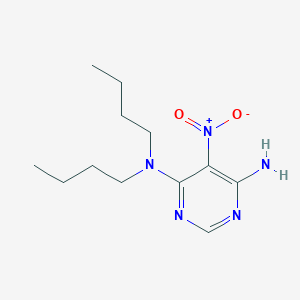

![[(1-Phenylethyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2987114.png)
![2-(3,4-dimethoxyphenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2987115.png)
![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea](/img/structure/B2987116.png)

![4-ethoxy-N-[5-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2987119.png)
